![molecular formula C18H23N3 B14369283 1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 90125-63-6](/img/structure/B14369283.png)
1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylpiperazine with 2-bromoethylpyridine under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has been studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Medicine: Research has explored its potential as an antipsychotic and antidepressant agent due to its interaction with neurotransmitter receptors.
Mécanisme D'action
The mechanism of action of 1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound acts as an antagonist or agonist at these receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to various pharmacological effects, including changes in mood, cognition, and behavior .
Comparaison Avec Des Composés Similaires
1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2-Pyridyl)piperazine: Known for its use as a reagent in chemical analysis and its sympatholytic activity.
2-(2-Pyridyl)ethylpiperazine: Similar in structure but with different pharmacological properties and applications.
1-(2-Methylphenyl)piperazine: Lacks the pyridine moiety, resulting in different chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of the 2-methylphenyl and pyridin-2-yl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
90125-63-6 |
|---|---|
Formule moléculaire |
C18H23N3 |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
1-(2-methylphenyl)-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C18H23N3/c1-16-6-2-3-8-18(16)21-14-12-20(13-15-21)11-9-17-7-4-5-10-19-17/h2-8,10H,9,11-15H2,1H3 |
Clé InChI |
WBRNQAHHXCUKEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)CCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


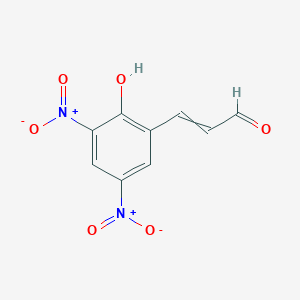
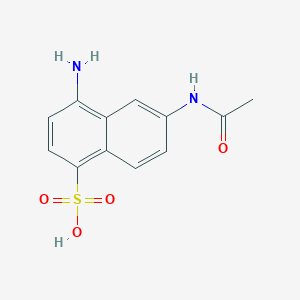

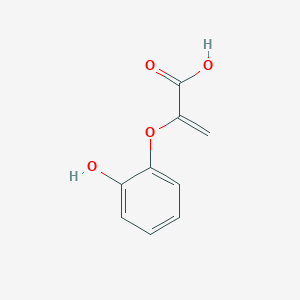
![N-Phenyl-3-[(piperidine-1-sulfonyl)amino]benzamide](/img/structure/B14369225.png)

![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
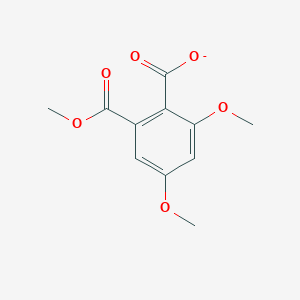
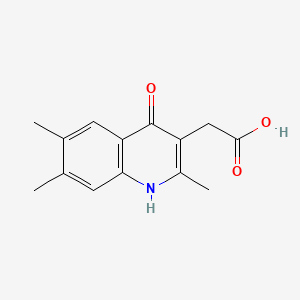

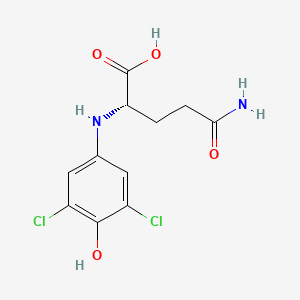
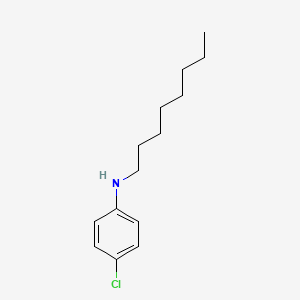
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)

